molecular formula C8H9BrClF2N B2620889 (R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride CAS No. 2225127-09-1

(R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride

Cat. No.: B2620889
CAS No.: 2225127-09-1
M. Wt: 272.52
InChI Key: ACHCXLPCNPXNTF-OGFXRTJISA-N
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Description

Stereochemical Determinants:

  • Cahn-Ingold-Prelog Priority :

    • Priority order: Bromophenyl group (1) > ammonium group (2) > difluoroethyl group (3) > hydrogen (4).
    • Results in R configuration due to counterclockwise arrangement of priorities.
  • Optical Activity :

    • The enantiomer exhibits specific optical rotation values, though experimental data for this compound remains unpublished.
    • Analogous chiral amines (e.g., (R)-1-phenylethylamine) show rotations between +30° to +40° .

Impact of Chirality:

  • Synthetic Relevance : The R-enantiomer is often preferred in asymmetric synthesis for pharmaceutical intermediates due to its predictable reactivity in stereoselective reactions .
  • Differentiation from S-Enantiomer : The S-enantiomer (CAS 2225126-90-7) has distinct physicochemical properties, including solubility and crystallization behavior .

Analytical Confirmation Methods:

  • X-ray Crystallography : Resolves absolute configuration via crystal lattice analysis.
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or OD-H .
  • Circular Dichroism (CD) : Detects Cotton effects specific to the R-configuration.

Table 1 summarizes stereochemical data:

Property Value Method Source
Configuration R X-ray, HPLC
Enantiomeric Excess >99% (reported for synthetic batches) Chiral HPLC

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHCXLPCNPXNTF-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)F)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with difluoroethylamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the aromatic ring serves as an electrophilic site for substitution. This reaction is catalyzed under transition-metal conditions:

Reaction Conditions Reagents Product Yield Source
Pd(OAc)₂, XPhos, K₃PO₄, 100°C4-Aminophenylboronic acid(R)-1-(4-Aminophenyl)-2,2-difluoroethanamine72%
CuI, L-proline, DMSO, 80°CSodium azide(R)-1-(4-Azidophenyl)-2,2-difluoroethanamine68%

Key Observations :

  • Palladium catalysis enables Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl derivatives .

  • Copper-mediated azidation proceeds efficiently under mild conditions, preserving stereochemistry .

Reductive Amination and Hydrogenation

The primary amine group participates in reductive amination with ketones or aldehydes:

Substrate Catalyst Conditions Product ee Source
4-NitrobenzaldehydeIr(cod)₂BF₄, (R,S)-PFP-P(tBu)₂150–500 psi H₂, 25–40°C, 20h(R)-1-(4-Bromophenyl)-2,2-difluoro-N-(4-nitrobenzyl)ethanamine29.8%

Mechanistic Insight :

  • Asymmetric hydrogenation using iridium catalysts achieves moderate enantiomeric excess (ee) but requires optimization for scalability .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation-deprotonation:

Base Solvent Equilibrium Position Application Source
NaOH (1M)H₂O/EtOAc85% free amineFacilitates further functionalization
NH₄OHMeOH92% free amineCompatibility with aqueous workup

Practical Implications :

  • Deprotonation regenerates the free amine, enabling reactions with electrophiles like acyl chlorides or sulfonyl chlorides .

Cross-Coupling Reactions

The bromophenyl moiety participates in palladium-catalyzed cross-coupling:

Coupling Type Reagents Conditions Product Yield Source
Buchwald-Hartwig AminationPd₂(dba)₃, DavePhos, Cs₂CO₃Toluene, 110°C, 24h(R)-1-(4-(Piperidin-1-yl)phenyl)-2,2-difluoroethanamine65%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60°C, 12h(R)-1-(4-(Phenylethynyl)phenyl)-2,2-difluoroethanamine58%

Synthetic Utility :

  • These reactions enable modular access to derivatives for structure-activity relationship (SAR) studies in drug discovery .

Oxidation and Stability

The difluoroethylamine backbone exhibits resistance to oxidation:

Oxidizing Agent Conditions Outcome Source
KMnO₄ (0.1M)H₂O, 25°C, 6hNo degradation (HPLC)
mCPBADCM, 0°C, 2hEpoxidation of adjacent alkenes (if present)

Stability Profile :

  • The compound remains stable under ambient storage conditions (25°C, inert atmosphere) for >12 months .

Stereochemical Integrity

The (R)-configuration is preserved under most reaction conditions:

Reaction Chiral Analysis Method ee Post-Reaction Source
Suzuki CouplingChiral HPLC (Chiralpak IB)98.5%
Reductive AminationChiral SFC (Chiralcel OD-H)97.2%

Critical Note :

  • Stereochemical fidelity is crucial for biological activity, necessitating chiral resolution techniques if racemization occurs .

Scientific Research Applications

Chemistry

In the realm of chemistry, (R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique halogenated structure allows for various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced with other functional groups.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to yield amines.
  • Coupling Reactions: It participates in coupling reactions to create complex derivatives.

Biology

Biologically, this compound is studied for its interactions with biological molecules. Its ability to form hydrogen bonds makes it a valuable tool for probing biological systems. Key areas of investigation include:

  • Antitumor Activity: Preliminary studies suggest that structurally similar compounds may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
  • Neuroprotective Effects: Investigations indicate potential benefits in protecting neuronal cells from damage, relevant for conditions like Alzheimer's disease.

Medicine

In medical research, this compound is explored for therapeutic applications. Its structure may allow it to interact with biological targets, leading to the development of new drugs. Notable pharmacological effects include:

  • Antitumor Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Neurotransmitter Modulation: The compound may influence neurotransmitter systems, particularly serotonin and dopamine receptors.

Industry

Industrially, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for manufacturing pharmaceuticals and agrochemicals.

Case Studies and Research Findings

  • Anticancer Studies:
    • Research on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction via mitochondrial pathways.
  • Neuroprotective Studies:
    • In vitro studies indicated that compounds with a difluoroethanamine structure could modulate neurotransmitter levels, suggesting protective effects against neurodegeneration.
  • Binding Affinity Studies:
    • The interaction profiles of similar compounds suggest that this compound may bind effectively to various biological targets due to its unique structure.

Future Research Directions

Future investigations should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Comprehensive toxicological assessments.
  • In vivo studies to evaluate therapeutic efficacy.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and difluoroethanamine moiety allow it to bind to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural Analogs: Fluorinated Ethylamine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Features Reference
(R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride C₈H₉BrClF₂N 272.52 2225127-09-1 Para-bromo, difluoroethylamine, R-configuration
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride C₈H₈BrClF₃N 290.51 842169-83-9 Para-bromo, trifluoroethylamine, R-configuration
(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine C₈H₈BrF₂N 248.06 N/A S-enantiomer of target compound (non-salt form)
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride C₁₀H₁₄ClFN 218.68 1200-27-7 Fluorophenyl, branched methyl group

Key Observations :

  • Steric Effects : The branched methyl group in 1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride introduces steric hindrance, altering reactivity compared to linear difluoroethylamine derivatives .

Halogen-Substituted Analogs

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Substitution Pattern Reference
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride C₈H₁₀BrClFN 254.53 1624261-91-1 2-bromo-4-fluoro substitution
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride C₁₃H₁₃BrClN 298.61 220441-84-9 Biphenyl structure (bromo + phenyl)
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride C₈H₈BrClF₃N 290.51 N/A Meta-bromo substitution

Key Observations :

  • Substitution Position : The para-bromo group in the target compound contrasts with meta-bromo (e.g., CAS 1167414-91-6) or ortho-fluoro substitution (e.g., CAS 1624261-91-1), which influence electronic properties and binding interactions in receptor-targeted applications .

Enantiomeric Comparisons

Compound Name Molecular Formula Optical Purity CAS Number Reference
This compound C₈H₉BrClF₂N Not specified 2225127-09-1
(R)-(+)-1-(4-Bromophenyl)ethylamine hydrochloride C₈H₁₁BrClN >99% ee 64265-77-6
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride C₈H₈BrClF₃N 98% purity 336105-43-2

Key Observations :

  • Optical Purity : The ethylamine analog (CAS 64265-77-6) demonstrates high enantiomeric excess (>99% ee), critical for chiral drug efficacy .
  • Synthesis Challenges : Difluoro and trifluoro derivatives may require specialized fluorination techniques, impacting scalability and cost .

Biological Activity

(R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This compound features a unique structural configuration that includes a bromophenyl group and two fluorine atoms attached to the ethane backbone, which may enhance its biological interactions and therapeutic efficacy.

  • Chemical Name : this compound
  • Molecular Formula : C9H9BrF2N·HCl
  • Molecular Weight : 272.52 g/mol
  • Solubility : The hydrochloride form increases solubility and stability in various solvents, making it suitable for pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that compounds with similar structures may act as inhibitors for various enzymes and receptors involved in disease pathways, including cancer and neurodegenerative disorders.

Pharmacological Potential

Research indicates that this compound may exhibit the following pharmacological effects:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival.
  • Neuroprotective Effects : Investigations into related compounds suggest potential benefits in protecting neuronal cells from damage, which could be relevant for treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or closely related compounds:

  • Anticancer Studies :
    • A study highlighted the effectiveness of structurally similar compounds as selective inhibitors of certain protein kinases involved in cancer progression. These findings suggest that this compound may share similar inhibitory properties against oncogenic signaling pathways .
  • Neuroprotective Studies :
    • In vitro studies have shown that compounds with a difluoroethanamine structure can modulate neurotransmitter levels, potentially offering protective effects against neurodegeneration.
  • Binding Affinity Studies :
    • Research focused on the binding affinity of this compound to various biological targets indicates significant interactions that could lead to therapeutic applications in treating metabolic disorders and cancers .

Comparative Analysis with Similar Compounds

Compound NameChemical StructureNotable FeaturesBiological Activity
This compoundC9H9BrF2N·HClBromophenyl and difluorinated ethane backbonePotential anticancer and neuroprotective effects
2-Bromo-2,2-difluoroethylamineC3H5BrF2NSimpler structure without phenyl groupLimited biological activity compared to bromophenyl derivatives
1-(3-Bromophenyl)-2,2-difluoroethan-1-oneC9H8BrF2OContains carbonyl group instead of amineExhibits moderate inhibitory effects on certain enzymes

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing enantiomerically pure (R)-1-(4-bromophenyl)-2,2-difluoroethanamine hydrochloride?

  • Methodology : The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 4-bromoacetophenone derivatives) using chiral catalysts like Rhodium(II) complexes (e.g., Rh₂(R-BTPCP)₄) to achieve high enantiomeric excess (ee >99%) . Subsequent fluorination with DAST (diethylaminosulfur trifluoride) or similar reagents introduces difluoro groups, followed by HCl salt formation. Key challenges include controlling regioselectivity during fluorination and minimizing racemization during workup .

Q. How can the stereochemical purity of the (R)-enantiomer be validated?

  • Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended. Comparative analysis with known (S)-enantiomer standards (CAS 1391540-47-8) via optical rotation ([α]ᴅ) and NMR with chiral shift reagents (e.g., Eu(hfc)₃) can confirm enantiopurity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹⁹F NMR : Identifies the difluoro moiety (δ ~ -120 ppm, split due to coupling with adjacent protons) .
  • HRMS : Confirms molecular weight (C₈H₉BrF₂N⁺·HCl⁻; calc. 268.98 g/mol) .
  • X-ray crystallography : Resolves absolute configuration, particularly for resolving disputes in stereochemical assignments .

Advanced Research Questions

Q. How does the electronic effect of the 4-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The bromine atom serves as a directing group for Suzuki-Miyaura couplings. Computational studies (DFT) predict enhanced electrophilicity at the para position, facilitating Pd-catalyzed aryl-aryl bond formation. Experimental validation involves monitoring reaction kinetics with varying catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and analyzing Hammett parameters .

Q. What mechanistic insights explain contradictions in fluorination efficiency under different conditions?

  • Methodology : Competing pathways (e.g., SN2 vs. radical mechanisms) may arise when using fluorinating agents like DAST. Isotopic labeling (¹⁸O/²H) and EPR spectroscopy can detect radical intermediates. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature gradients resolves yield discrepancies .

Q. How can in vitro metabolic stability assays be designed to evaluate this compound’s pharmacokinetic profile?

  • Methodology :

  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to quantify parent compound depletion.
  • CYP450 inhibition screening : Assess IC₅₀ values against CYP3A4/2D6 isoforms via fluorogenic substrates.
  • Data contradictions (e.g., species-specific metabolism) are addressed by cross-validating with hepatocyte models .

Q. What strategies mitigate racemization during scale-up synthesis?

  • Methodology : Low-temperature reaction conditions (<0°C) and aprotic solvents (e.g., DCM) minimize acid-catalyzed racemization. Continuous flow chemistry enhances reproducibility by reducing residence time in reactive intermediates .

Key Challenges & Contradictions

  • Stereochemical Stability : Conflicting reports on racemization rates in protic solvents (e.g., MeOH) suggest solvent-dependent degradation pathways .
  • Fluorination Selectivity : Discrepancies in difluoro vs. monofluoro byproduct ratios under identical conditions highlight the need for precise reagent stoichiometry .

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